1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole 1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2548983-97-5
VCID: VC11823632
InChI: InChI=1S/C15H18FN3/c1-12-6-17-19(7-12)10-13-8-18(9-13)11-14-4-2-3-5-15(14)16/h2-7,13H,8-11H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3F
Molecular Formula: C15H18FN3
Molecular Weight: 259.32 g/mol

1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

CAS No.: 2548983-97-5

Cat. No.: VC11823632

Molecular Formula: C15H18FN3

Molecular Weight: 259.32 g/mol

* For research use only. Not for human or veterinary use.

1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole - 2548983-97-5

Specification

CAS No. 2548983-97-5
Molecular Formula C15H18FN3
Molecular Weight 259.32 g/mol
IUPAC Name 1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Standard InChI InChI=1S/C15H18FN3/c1-12-6-17-19(7-12)10-13-8-18(9-13)11-14-4-2-3-5-15(14)16/h2-7,13H,8-11H2,1H3
Standard InChI Key XBUZPQOWKXQDDH-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3F
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3F

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a central pyrazole ring (4-methyl substitution) connected via methylene linkage to an azetidine moiety, which itself bears a 2-fluorobenzyl group. This arrangement creates three distinct pharmacophoric regions:

  • Pyrazole core: A five-membered aromatic ring with inherent hydrogen-bonding capacity and π-π stacking potential .

  • Azetidine bridge: A strained four-membered saturated ring influencing conformational dynamics and membrane permeability.

  • 2-Fluorobenzyl group: A lipophilic aromatic system with electronegative fluorine enhancing target binding specificity through halogen bonding .

The molecular formula C₁₅H₁₈FN₃ (MW: 259.32 g/mol) balances lipophilicity (calculated LogP ≈ 2.8) and polar surface area (≈38 Ų), suggesting moderate blood-brain barrier penetration potential.

Table 1: Key Identifiers

PropertyValue
CAS Number2548983-97-5
IUPAC Name1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
SMILESCC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3F
InChI KeyXBUZPQOWKXQDDH-UHFFFAOYSA-N
XLogP32.78 (predicted)

Synthetic Methodologies and Optimization Challenges

Retrosynthetic Analysis

The molecule dissects into three synthons:

  • 4-Methylpyrazole: Accessible via Knorr-type cyclocondensation of β-keto esters with hydrazines .

  • 1-[(2-Fluorobenzyl)azetidin-3-yl]methanol: Potentially derived from azetidine ring expansion or [2+2] cycloaddition strategies.

Critical Synthesis Steps

  • Azetidine Functionalization:

    • Buchwald-Hartwig amination for N-alkylation with 2-fluorobenzyl bromide .

    • Mitsunobu reaction for installing the methylene bridge between azetidine and pyrazole .

  • Regioselectivity Challenges:

    • Pyrazole substitution patterns require careful control of reaction stoichiometry and temperature to avoid N2 vs. N1 alkylation byproducts .

Reaction Scheme 1: Proposed Synthesis

\ce4Methylpyrazole+TsOCH2azetidineNCH2C6H4F2>[Mitsunobu]TargetCompound\ce{4-Methylpyrazole + TsOCH2-azetidine-N-CH2-C6H4F-2 ->[Mitsunobu] Target Compound}

Key conditions: DIAD, PPh₃, THF, 0°C→rt .

Biological Activity Predictions and Mechanistic Insights

Computational ADMET Profiling

  • CYP450 Inhibition: High likelihood of CYP3A4 interaction (fluorobenzyl group as heme iron ligand) .

  • hERG Blockade Risk: Low (polar surface area >35 Ų reduces cardiac potassium channel affinity).

Target Hypothesis Generation

  • Kinase Inhibition:

    • Pyrazole’s capacity for ATP-mimetic binding suggests potential against EGFR or VEGFR kinases .

    • Fluorine’s electrostatic complementarity to kinase hinge regions enhances target engagement.

  • GPCR Modulation:

    • Azetidine’s conformational restriction may favor dopamine D3 or serotonin 5-HT₆ receptor binding.

Comparative Analysis with Structural Analogs

Pyrazole-Azetidine Hybrids

  • Compound VC11823632 (this molecule):

    • Enhanced CNS penetration vs. simpler pyrazoles due to azetidine’s reduced basicity.

    • Fluorine position (ortho) increases metabolic stability compared to para-fluorinated analogs.

Marketed Drug Benchmarks

  • Crizotinib: Shares pyrazole core but lacks azetidine, illustrating this molecule’s unique 3D pharmacophore .

  • Osimertinib: Demonstrates fluorine’s role in overcoming kinase resistance mutations, a potential blueprint for this compound .

Future Research Priorities

Synthetic Chemistry Objectives

  • Develop enantioselective routes to access chiral azetidine intermediates (potential for stereospecific activity).

  • Optimize Pd-catalyzed cross-couplings for late-stage fluorobenzyl group diversification .

Biological Evaluation Pipeline

  • In Vitro Screening:

    • Kinase panel (100+ targets) to identify lead indications .

    • Microsomal stability assays with human liver fractions.

  • In Vivo Models:

    • Xenograft studies for oncology candidates (A549 lung cancer line) .

    • Forced swim test for CNS activity assessment.

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